molecular formula C6H6N2S B064668 5-Methylimidazo[5,1-b]thiazole CAS No. 165666-84-2

5-Methylimidazo[5,1-b]thiazole

Cat. No. B064668
M. Wt: 138.19 g/mol
InChI Key: FXIWYNFUTCBBHS-UHFFFAOYSA-N
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Description

5-Methylimidazo[5,1-b]thiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been the subject of much research due to their diverse biological activities .


Synthesis Analysis

The synthesis of imidazo[5,1-b]thiazoles and their hydrogenated analogs has been studied. A simple method was proposed for the synthesis of 5-trifluoromethylimidazo[5,1-b]thiazole from (4-methylthiazol-2-yl)methanamine hydrochloride using trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .


Molecular Structure Analysis

Imidazothiazoles are formed on the basis of all possible combinations of joining the thiazole and imidazole rings . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . The V-H reagent was prepared by the addition of POCl3 into a stirred solution of DMF in CHCl3 .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Antimicrobial Activities : A study synthesized new derivatives of 6-methylimidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens. Some of these compounds demonstrated significant antimicrobial activity (Ur, Cesur, Birteksoez, & Otük, 2004).

  • Cycloadditions and Heterocycle Synthesis : Another study focused on cycloaddition reactions involving 5-aryl-3-methylimidazo[5,1-b]thiazoles with acetylenic esters, leading to the formation of various heterocyclic compounds, indicating a potential route for synthesizing complex molecules (Abe, Nishiwaki, & Ikeda, 1982).

  • Antisecretory Activity : Research on derivatives related to known antiulcer agents, such as 5-cyanomethyl-6-methylimidazo[2,1-b]thiazole, revealed significant antisecretory activity in assays, indicating potential medical applications (Andreani, Leoni, Locateur, Morigi, Rambaldi, Simon, & Senn-Bilfinger, 2000).

  • Antiinflammatory Activity : Compounds prepared from 6-methylimidazo[2,1-b]thiazole showed promise in antiinflammatory, analgesic, and antipyretic activities, indicating potential therapeutic applications (Abignente, de Caprariis, Sacchi, Marmo, Berrino, & Matera, 1983).

  • Antitubercular Activity : A study reported the synthesis of imidazo[2,1-b][1,3,4]thiadiazole hybrids showing significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Ramprasad, Nayak, Dalimba, Yogeeswari, & Sriram, 2016).

  • Immunoregulatory Antiinflammatory Agents : Research into substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles found some compounds to possess immunoregulatory antiinflammatory properties, potentially useful for therapeutic applications (Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, Dimartino, & Walz, 1985).

Safety And Hazards

While specific safety data for 5-Methylimidazo[5,1-b]thiazole was not found, thiazole compounds can cause serious eye damage . They should be handled with protective gloves, clothing, and eye/face protection .

Future Directions

Imidazothiazoles have been the focus of researchers due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have potential applications in managing diseases such as diabetes, inflammation, and various types of cancer .

properties

IUPAC Name

5-methylimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-7-4-6-8(5)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWYNFUTCBBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[5,1-b]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
T Maruyama, Y Kano, Y Yamamoto, M Kurazono… - Bioorganic & Medicinal …, 2007 - Elsevier
A new series of 1β-methyl carbapenems, possessing a 7-substituted imidazo[5,1-b]thiazol-2-yl group directly attached to the C-2 position of the carbapenem nucleus, was synthesized …
Number of citations: 20 www.sciencedirect.com

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